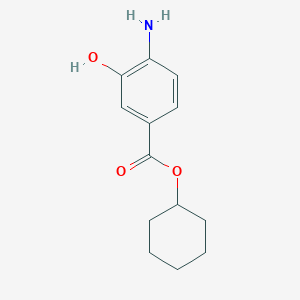

Cyclohexyl 4-amino-3-hydroxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Amino-Hydroxyaromatic Systems

Benzoate esters are a well-established class of organic compounds, widely recognized for their applications as plasticizers, fragrances, and in pharmaceutical synthesis. The reactivity of the ester group is well-understood, encompassing hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol, and aminolysis to form amides. libretexts.org The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring of Cyclohexyl 4-amino-3-hydroxybenzoate introduces a higher degree of complexity and functionality.

Amino-hydroxyaromatic systems are pivotal in medicinal chemistry and materials science. The relative positions of the amino and hydroxyl groups are crucial in determining the compound's chemical and biological properties, including its antioxidant potential and ability to participate in hydrogen bonding. The specific arrangement in 4-amino-3-hydroxybenzoic acid, the precursor to the cyclohexyl ester, provides a scaffold that is explored for various applications.

The cyclohexyl group, being a bulky and lipophilic moiety, is expected to significantly influence the physical properties of the parent acid, such as its solubility, melting point, and crystallinity. In a biological context, the addition of a cyclohexyl group can impact a molecule's ability to cross cell membranes and interact with biological targets.

Historical Perspectives on Related 4-Amino-3-hydroxybenzoic Acid Derivatives

The study of 4-amino-3-hydroxybenzoic acid and its derivatives has a notable history. The parent acid itself is a derivative of benzoic acid and its synthesis has been approached through various routes. chemicalbook.comprepchem.com A common method involves the nitration of a suitable benzoic acid precursor, followed by reduction of the nitro group to an amino group. For instance, 3-hydroxy-4-nitrobenzoic acid can be reduced to 4-amino-3-hydroxybenzoic acid. chemicalbook.com

Historically, derivatives of 4-amino-3-hydroxybenzoic acid have been investigated for their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. chemicalbook.com The amino and hydroxyl groups offer reactive sites for further chemical modifications, allowing for the construction of a diverse range of structures. For example, the amino group can be acylated or converted into a diazonium salt, while the hydroxyl group can be alkylated or acylated.

The synthesis of various esters of 4-amino-3-hydroxybenzoic acid, such as the methyl ester, has been reported in the chemical literature. nih.gov These esters serve as protected forms of the carboxylic acid, allowing for reactions to be carried out on other parts of the molecule without interference from the acidic proton of the carboxyl group. The preparation of the corresponding cyclohexyl ester would follow standard esterification procedures, such as Fischer-Speier esterification or reaction with cyclohexanol (B46403) in the presence of a suitable coupling agent.

Significance and Potential Research Trajectories for this compound

While specific research on this compound is limited, its structure suggests several potential areas of investigation. The combination of the redox-active amino-hydroxy-substituted aromatic ring and the bulky cyclohexyl group could lead to materials with interesting properties.

Potential Research Areas:

Polymer Chemistry: The parent compound, 3-amino-4-hydroxybenzoic acid, is noted for its utility in preparing AB polybenzoxazole ordered polymers. google.com The presence of impurities in this monomer can hinder the formation of high molecular weight polymers. google.com By analogy, derivatives like this compound could be explored as monomers or additives in polymer synthesis. The cyclohexyl group could impart specific properties such as increased thermal stability or altered solubility to the resulting polymers.

Medicinal Chemistry: The 4-amino-3-hydroxybenzoic acid scaffold is a component of some biologically active molecules. The introduction of a cyclohexyl ester could be a strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and tissue distribution. Ester prodrugs are a common strategy to improve the bioavailability of drugs containing carboxylic acid or hydroxyl groups. nih.gov

Materials Science: The crystalline structure of organic molecules influences their bulk properties. The study of the crystal packing of this compound could reveal interesting solid-state phenomena and inform the design of new organic materials with specific optical or electronic properties.

Interactive Data Table: Properties of Related Compounds

Below is a table summarizing some of the known properties of the parent acid and a related methyl ester. These values provide a baseline for predicting the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | 153.14 | 211-215 (lit.) sigmaaldrich.com |

| Methyl 4-amino-3-hydroxybenzoate | C8H9NO3 | 167.16 | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 4-amino-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTARCZJZCSECCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Esterification of 4-Amino-3-hydroxybenzoic Acid with Cyclohexanol (B46403)

The esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol is a key reaction to produce the target compound. This transformation can be achieved through several methods, each with distinct characteristics.

Fischer-Speier esterification is a cornerstone of traditional ester synthesis. numberanalytics.comnumberanalytics.comchemguide.co.uk This acid-catalyzed reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The reaction is reversible and often slow, necessitating techniques like heating under reflux to reach equilibrium. chemguide.co.uk To drive the reaction towards the product, one of the reactants, usually the alcohol, is used in excess. libretexts.org Another strategy is to remove the water formed during the reaction, often by distillation. chemguide.co.uk For aromatic esters, the reaction of an acid chloride with an alcohol in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a highly efficient alternative that proceeds under mild conditions. numberanalytics.comnumberanalytics.com

Other established methods for synthesizing aromatic esters include:

Transesterification: The exchange of the alkyl group of an ester with another alcohol. numberanalytics.com

Mitsunobu Reaction: A coupling reaction utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). numberanalytics.com

Steglich Esterification: A modification of the Fischer esterification that uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. numberanalytics.com

The choice of solvent is critical and can significantly influence the outcome of the esterification. Ideal solvents are inert, non-reactive, and capable of dissolving the reactants. Common choices include dichloromethane, tetrahydrofuran (B95107) (THF), toluene, and acetonitrile. numberanalytics.com

A process for esterifying hydroxybenzoic acids involves reacting them with a halocarbon in a homogenous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This method has been used to prepare the benzyl (B1604629) ester of 4-hydroxybenzoic acid. google.com

A laboratory experiment for undergraduate organic chemistry demonstrates the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification. bond.edu.au The reaction of 4-amino-3-nitrobenzoic acid with neat methanol (B129727) and catalytic sulfuric acid yields the methyl ester. bond.edu.au

| Method | Reactants | Catalyst/Reagents | Conditions | Key Features |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Heating, often with excess alcohol | Reversible, slow, requires driving equilibrium. numberanalytics.comnumberanalytics.comchemguide.co.ukchemguide.co.uklibretexts.org |

| Acid Chloride Method | Acid Chloride + Alcohol | Base (e.g., Pyridine) | Mild conditions | Highly efficient. numberanalytics.comnumberanalytics.com |

| Transesterification | Ester + Alcohol | Acid or Base | Varies | Alkyl group exchange. numberanalytics.com |

| Mitsunobu Reaction | Carboxylic Acid + Alcohol | DEAD + PPh₃ | Specific coupling | Utilizes specific reagents for coupling. numberanalytics.com |

| Steglich Esterification | Carboxylic Acid + Alcohol | DCC + DMAP | Mild conditions | Variation of Fischer esterification. numberanalytics.com |

Enzymatic and biocatalytic methods offer a green alternative to chemical synthesis for producing esters of phenolic acids. researchgate.net These reactions are often carried out under milder conditions and can lead to fewer byproducts. researchgate.net Lipases are commonly used enzymes for the esterification of phenolic acids. researchgate.netnih.gov For instance, lipases from Candida antarctica (CALB) and Rhizomucor miehei have been successfully used to catalyze the esterification of various phenolic acids. researchgate.net Immobilized lipases, in particular, have shown high reaction rates and yields. researchgate.net

The lipophilization of phenolic acids, which is the esterification with a fatty alcohol, enhances their solubility in non-polar media, making them suitable for applications in oil-based products. nih.govgoogle.com This process results in an amphiphilic molecule with potential antioxidant properties. nih.govgoogle.com

Whole-cell biocatalysts, such as the yeast Yarrowia lipolytica, have also been employed for the synthesis of phenolic acid esters. researchgate.netmdpi.com For example, Y. lipolytica biomass has been shown to effectively catalyze the esterification of 3-phenylpropanoic acid. mdpi.com

Factors that can affect the yield of enzymatic esterification include substrate concentration, temperature, reaction time, and the enzyme-to-substrate ratio. google.com Molecular conversions can range from 55% to 95%, depending on the specific alcohol and reaction conditions. google.com

| Biocatalyst | Example Application | Key Findings |

|---|---|---|

| Candida antarctica lipase (B570770) B (CALB) | Esterification of phenolic acids with 1-octanol. researchgate.net | High reaction rates and yields (up to 94%) were achieved. researchgate.net The synthesis follows Michaelis-Menten kinetics. researchgate.net |

| Rhizomucor miehei lipase (RmL) | Esterification of phenolic acids. researchgate.net | Demonstrated catalytic activity in organogels. researchgate.net |

| Yarrowia lipolytica biomass | Esterification of 3-phenylpropanoic acid. mdpi.com | Achieved high conversion (95% after 24 hours). mdpi.com |

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. jddhs.com This includes the use of renewable raw materials, alternative solvents, and energy-efficient techniques. jddhs.comnih.gov Biocatalysis and the use of heterogeneous catalysts are key strategies in this area. jddhs.com

For the synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate, green approaches could involve:

Solvent-free reactions: Conducting the esterification without a solvent to minimize waste.

Use of green solvents: Employing environmentally benign solvents like water or ionic liquids. jddhs.com

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate the reaction and potentially improve yields. nih.gov

Continuous flow processing: Implementing continuous flow reactors for better control, efficiency, and scalability. jddhs.com

The development of novel catalysts is also a focus of green chemistry. For example, a green chemistry route for the synthesis of metronidazole, an antibacterial and antiprotozoal agent, was developed using methanol as the methylating agent and p-toluenesulfonic acid as a catalyst, avoiding more toxic traditional reagents. nih.gov

Precursor Synthesis and Optimization

The synthesis of this compound relies on the availability of its precursor, 4-amino-3-hydroxybenzoic acid. Efficient production of this precursor is therefore crucial.

4-Amino-3-hydroxybenzoic acid can be synthesized through various chemical and biological routes.

One chemical synthesis route starts from 4-chloro benzoic acid and proceeds in three steps to yield 3-amino-4-hydroxyl benzoic acid phosphate. researchgate.net Another method involves the preparation of 3-amino-4-hydroxybenzoic acid from 3-nitro-4-chloro-benzoic acid. google.com

Microbial production of 4-amino-3-hydroxybenzoic acid from glucose has been demonstrated using metabolically engineered Corynebacterium glutamicum. chemicalbook.com By introducing the 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of this bacterium, significant yields of the desired product have been achieved. chemicalbook.com In one study, a recombinant C. glutamicum strain produced 13.5 g/L of 4-amino-3-hydroxybenzoic acid in a fed-batch culture. chemicalbook.com

Another study focused on enhancing the production of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) in recombinant Corynebacterium glutamicum by optimizing oxygen levels. nih.gov It was found that the specific productivity of 3,4-AHBA increased significantly under oxygen-limited conditions. nih.gov

The chemical reduction of a nitroaromatic precursor, specifically 3-hydroxy-4-nitrobenzoic acid, is a key step in the synthesis of 4-amino-3-hydroxybenzoic acid. Aromatic amines are widely produced in industry by the catalytic reduction of nitroaromatic compounds. nih.gov

A common method for this reduction involves heating the nitro compound with a metal in an acidic medium. For instance, 4-amino-3-hydroxybenzoic acid can be prepared by heating 4-nitro-3-hydroxybenzoic acid with tin and concentrated hydrochloric acid. prepchem.com The resulting double tin salt is then treated with hydrogen sulfide (B99878) to remove the tin. prepchem.com

Catalytic hydrogenation is another widely used method for the reduction of nitroaromatics. wikipedia.org Common catalysts include Raney nickel, palladium-on-carbon, and platinum(IV) oxide. wikipedia.org The reduction of nitroarenes can also be achieved using sodium hydrosulfite or sodium sulfide. wikipedia.org

Recent research has focused on developing more efficient and selective catalysts for the reduction of nitroaromatic compounds. For example, an iron catalyst based on Fe₂O₃ has been shown to reduce a wide range of nitroarenes in good to excellent yields with high chemoselectivity. sci-hub.st Another approach uses a NaBH₄/Ni(PPh₃)₄ system to reduce nitroaromatics to their corresponding amines at room temperature. jsynthchem.com

The synthesis of the precursor 3-hydroxy-4-nitrobenzoic acid itself can be achieved by the nitration of m-hydroxybenzoic acid. prepchem.com Another method involves the nitration of m-cresol (B1676322) followed by oxidation. google.com It can also be prepared by the nitration of 4-hydroxybenzoic acid. google.com

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Metal in Acidic Media | Tin and concentrated HCl. prepchem.com | A classic method for nitro group reduction. prepchem.com |

| Catalytic Hydrogenation | Raney nickel, Pd/C, PtO₂. wikipedia.org | Widely used in industry for producing aromatic amines. nih.govwikipedia.org |

| Sulfide Reduction | Sodium hydrosulfite or sodium sulfide. wikipedia.org | An alternative to metal-based reductions. wikipedia.org |

| Modern Catalytic Systems | Fe₂O₃-based catalysts, NaBH₄/Ni(PPh₃)₄. sci-hub.stjsynthchem.com | Focus on improved efficiency and selectivity. sci-hub.stjsynthchem.com |

Methodologies for 4-Amino-3-hydroxybenzoic Acid Production

Microbial and Biotechnological Synthesis of 4-Amino-3-hydroxybenzoic Acid

The biosynthesis of 4-amino-3-hydroxybenzoic acid (4,3-AHBA), a valuable precursor, is an area of growing interest, offering a sustainable alternative to conventional chemical methods. researchgate.net While direct microbial production of 4,3-AHBA is still being explored, related pathways provide a blueprint. One established approach for a structural isomer involves the 3-hydroxylation of 4-aminobenzoic acid (4-ABA) using engineered Corynebacterium glutamicum. researchgate.net This process utilizes a 4-hydroxybenzoate (B8730719) 3-hydroxylase to introduce the hydroxyl group onto the 4-ABA backbone. google.com

A more common and analogous biosynthetic route starts from chorismate, a key intermediate in the shikimate pathway, which is central to the synthesis of aromatic amino acids in microorganisms. kobe-u.ac.jpnih.gov Engineered strains of Escherichia coli are often employed for this purpose. nih.gov The synthesis from chorismate typically involves a two-step enzymatic process. First, an aminodeoxychorismate synthase (ADCS) converts chorismate into 4-amino-4-deoxychorismate (ADC). wikipedia.orgnih.gov This enzyme itself is often a complex of two subunits, PabA and PabB, where PabA generates ammonia (B1221849) from glutamine and PabB uses it to convert chorismate to ADC. wikipedia.orgnih.gov In the second step, a lyase enzyme converts ADC into the final aminobenzoic acid product. wikipedia.org By manipulating these enzymatic pathways and optimizing the host microorganism, researchers aim to develop efficient, glucose-based fermentation processes for producing valuable aromatic compounds like 4,3-AHBA. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

The synthesis of this compound is achieved through the esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol. Optimizing the reaction conditions is critical for maximizing product yield and purity. Key parameters influencing this transformation include the choice of catalyst, reaction temperature, and molar ratio of the reactants. numberanalytics.comangolaonline.net

Acid catalysts are essential for the Fischer esterification process. numberanalytics.com While traditional mineral acids like sulfuric acid are effective, they can pose challenges in separation and may cause side reactions. The optimal temperature is a balance between reaction rate and selectivity, as higher temperatures can accelerate the reaction but may also lead to the degradation of reactants or products. numberanalytics.comangolaonline.net The molar ratio of alcohol to carboxylic acid is another significant factor; using an excess of cyclohexanol can shift the reaction equilibrium to favor a higher conversion of the acid. rsc.orgrsc.org Enzymatic approaches using lipases are also being explored as a greener alternative, often optimized for factors like temperature and reactant ratios in solvent-free systems to increase yields significantly. rsc.orgresearchgate.net

Below is an interactive table illustrating how different reaction parameters can influence the yield of an esterification reaction.

| Catalyst | Solvent | Temperature (°C) | Molar Ratio (Cyclohexanol:Acid) | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | Toluene | 110 | 1.5:1 | 85 |

| Amberlyst-15 | None (Neat) | 130 | 2:1 | 92 |

| p-Toluenesulfonic acid | Cyclohexane | 80 | 1.2:1 | 78 |

| Immobilized Lipase | Solvent-Free | 60 | 1.5:1 | 95 |

Note: This data is illustrative and based on general principles of esterification. Actual results would be dependent on specific experimental conditions.

Derivatization and Functionalization of this compound

The molecular structure of this compound contains three primary functional groups amenable to chemical modification: the aromatic amino group, the phenolic hydroxyl group, and the cyclohexyl ester linkage. These sites allow for a wide range of derivatization reactions to create new molecules with tailored properties.

Chemical Modification of the Amino Group

The primary amino group (-NH₂) is a versatile site for functionalization. Due to electron delocalization into the aromatic ring, it behaves as an aniline, which influences its reactivity. brainly.comcorpflorentino.org

Acylation: The amino group can be readily converted to an amide. For instance, reacting it with acetic anhydride (B1165640) can form the corresponding N-acetyl derivative. nih.gov This reaction is common for aminophenol and aminobenzoic acid derivatives.

Alkylation: While direct alkylation can be difficult to control, reductive amination provides a more selective method for introducing alkyl groups.

Diazotization: Treatment with nitrous acid (NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide array of functional groups (e.g., -OH, -Cl, -Br, -CN) through reactions like the Sandmeyer reaction, opening extensive possibilities for derivatization. scirp.org

Chemical Modification of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key target for derivatization. Its reactivity is influenced by its position on the aromatic ring relative to the other substituents. acs.org

O-Alkylation: The hydroxyl group can be converted to an ether through the Williamson ether synthesis, which involves reaction with an alkyl halide in the presence of a base.

O-Acylation: The hydroxyl group can be esterified by reacting with an acyl chloride or anhydride. This creates a second ester functionality on the molecule. For amino acids with hydroxyl groups like threonine and serine, this functional group readily reacts to form O-acyl derivatives. nih.gov

Chemical Modification of the Ester Linkage

The cyclohexyl ester linkage can undergo several transformations, typically involving cleavage or modification of the acyl-oxygen bond. numberanalytics.com

Hydrolysis: The ester can be cleaved back to the parent 4-amino-3-hydroxybenzoic acid and cyclohexanol. This is typically achieved under acidic or basic (saponification) conditions. The rate of hydrolysis can be influenced by electronic effects from other ring substituents. numberanalytics.com

Transesterification: The cyclohexyl group can be exchanged for a different alcohol moiety by reacting the ester with another alcohol in the presence of an acid or base catalyst. numberanalytics.com

Amidation (Aminolysis): The ester can be converted to an amide by reaction with an amine. This reaction often requires elevated temperatures to proceed efficiently.

Ester Dance Reaction: Under specific catalytic conditions (e.g., with palladium), it is possible for an ester group to translocate to an adjacent position on an aromatic ring, leading to a regioisomeric product. nih.gov

Ring System Derivatization Strategies

The aromatic ring itself can be modified through electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the directing effects of the existing substituents (-NH₂, -OH, and -COOR).

Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups. libretexts.org The ester group is a deactivating, meta-directing group. numberanalytics.com In a competition, the powerful activating effects of the -NH₂ and -OH groups will dominate the reaction's regioselectivity. vaia.com Therefore, electrophiles are expected to add to the positions ortho or para to these activating groups. Given the substitution pattern of this compound, the most likely positions for electrophilic attack are C5 (ortho to the amino group, para to the hydroxyl group) and C2 (ortho to the hydroxyl group).

Key EAS reactions include:

Halogenation: Introduction of bromine or chlorine onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

No publicly available data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

No publicly available data.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

No publicly available data.

Raman Spectroscopy for Molecular Vibrational Modes

No publicly available data.

Theoretical and Experimental Spectral Correlation

No publicly available data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of Cyclohexyl 4-amino-3-hydroxybenzoate can be calculated from its molecular formula, C₁₃H₁₇NO₃.

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.

Carbon (¹²C): 12.000000 Da x 13 = 156.000000 Da

Hydrogen (¹H): 1.007825 Da x 17 = 17.133025 Da

Nitrogen (¹⁴N): 14.003074 Da x 1 = 14.003074 Da

Oxygen (¹⁶O): 15.994915 Da x 3 = 47.984745 Da

Calculated Exact Mass of this compound: 235.120844 Da

Experimental determination of this exact mass using HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers would serve to unequivocally confirm the elemental composition of a synthesized sample.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Monoisotopic Mass | 235.120844 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and elucidation. For this compound, fragmentation is expected to occur at the ester linkage and within the cyclohexyl ring.

Common fragmentation pathways for esters in mass spectrometry include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. For aromatic esters, the loss of the alkoxy group (•OR) is a common fragmentation, leading to the formation of a stable acylium ion. whitman.eduyoutube.com In the case of this compound, this would involve the loss of the cyclohexyloxy radical.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. whitman.educhemistrynotmystery.com

Cleavage within the cyclohexyl ring: The cyclohexyl group itself can undergo fragmentation, typically resulting in the loss of neutral alkenes.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 236.1287) would involve the initial loss of cyclohexene (B86901) (C₆H₁₀) via a rearrangement, leading to the formation of the protonated 4-amino-3-hydroxybenzoic acid at m/z 154.0504. Subsequent fragmentation of this ion could involve the loss of water (H₂O) or carbon monoxide (CO).

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment Ion (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| 236.1287 | [M+H]⁺ | - | 236.1287 | Protonated molecule |

| 236.1287 | [C₇H₈NO₃]⁺ | C₆H₁₀ | 154.0504 | Loss of cyclohexene |

| 154.0504 | [C₇H₆NO₂]⁺ | H₂O | 136.0398 | Loss of water from the 4-amino-3-hydroxybenzoyl moiety |

| 154.0504 | [C₆H₈NO₂]⁺ | CO | 126.0555 | Decarbonylation |

Derivatization in mass spectrometry is a technique used to modify an analyte to improve its analytical characteristics, such as volatility, thermal stability, ionization efficiency, and fragmentation behavior. researchgate.net For this compound, both the amino and hydroxyl functional groups are potential sites for derivatization.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This increases the volatility of the compound, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

Acylation: The amino and hydroxyl groups can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This can improve chromatographic separation and introduce specific fragmentation patterns.

Derivatization to Enhance Ionization: For electrospray ionization (ESI), derivatization can be employed to introduce a permanently charged group or a group with high proton affinity, thereby increasing the ionization efficiency and detection sensitivity. researchgate.net

The choice of derivatization reagent depends on the specific analytical goal, whether it is to improve chromatographic behavior, enhance sensitivity, or direct fragmentation to a specific part of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current date, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the parent compound, 4-amino-3-hydroxybenzoic acid, is known. Analysis of its structure provides insights into the likely packing and intermolecular interactions that might be present in its cyclohexyl ester derivative.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield crucial data, including:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic coordinates: The precise position of each atom in the unit cell, which defines the molecular structure.

This information would allow for the creation of a detailed 3D model of the molecule, confirming the conformation of the cyclohexyl ring and the orientation of the ester group relative to the aromatic ring.

In the absence of a crystal structure for this compound, the intermolecular interactions can be predicted based on the functional groups present and by analogy to related structures like p-aminobenzoic acid (PABA). acs.org

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. These could involve N-H···O and O-H···O interactions, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures.

A detailed analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior

The behavior of Cyclohexyl 4-amino-3-hydroxybenzoate in different solvent environments is a critical aspect of its chemical profile. Solvation models are employed to predict how the solvent influences the conformational stability and electronic properties of the molecule. The polarity of the solvent can significantly affect the intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as the ester functionality.

In polar protic solvents, such as water or ethanol, the formation of intermolecular hydrogen bonds with the solvent molecules can compete with and disrupt the intramolecular hydrogen bonds of the solute. This can lead to a more extended conformation of the molecule. Conversely, in aprotic or nonpolar solvents, intramolecular hydrogen bonding is more likely to be preserved, leading to a more compact structure.

The dielectric constant of the solvent also plays a crucial role in modulating the electronic properties of this compound. Solvents with high dielectric constants can stabilize charged or highly polar transition states, potentially influencing the reaction rates and mechanisms involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.com For derivatives of 4-aminobenzoic acid, QSAR studies have been instrumental in predicting their potential as antimicrobial agents. nih.govnih.gov

Predictive Models for Biological or Chemical Activity Based on Structural Descriptors

Predictive QSAR models for compounds related to this compound often utilize a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties, such as its size, shape, hydrophobicity, and electronic characteristics.

QSAR studies on similar aminobenzoate derivatives have indicated that descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and various topological and electronic parameters are significant in predicting biological activity. nih.gov For instance, an increase in hydrophobicity and molar refractivity has been shown to correlate with increased inhibitory activity against certain bacterial enzymes. nih.gov

The general equation for a QSAR model can be expressed as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a series of aminobenzoate derivatives, a hypothetical QSAR model might look like:

log(1/C) = β₀ + β₁ (logP) + β₂ (MR) + β₃ (Electronic Parameter)

Where 'C' is the concentration required to produce a specific biological effect, and β values are the regression coefficients determined from the analysis of a training set of compounds.

The development of robust QSAR models involves several key steps, including the selection of a diverse set of compounds, calculation of molecular descriptors, and statistical validation of the resulting model. mdpi.com

Data Tables

To illustrate the application of QSAR, the following interactive data tables present hypothetical data for a series of aminobenzoate derivatives, including our target compound, and a resulting QSAR model.

Table 1: Physicochemical Properties and Hypothetical Biological Activity of Aminobenzoate Derivatives

| Compound | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (log(1/C)) |

| Methyl 4-amino-3-hydroxybenzoate | 1.2 | 45.3 | 0.15 | 4.5 |

| Ethyl 4-amino-3-hydroxybenzoate | 1.7 | 50.0 | 0.12 | 4.8 |

| Propyl 4-amino-3-hydroxybenzoate | 2.2 | 54.7 | 0.10 | 5.1 |

| This compound | 3.5 | 70.2 | 0.05 | 5.9 |

| Phenyl 4-amino-3-hydroxybenzoate | 3.0 | 68.5 | 0.25 | 5.5 |

Table 2: Hypothetical QSAR Model for Aminobenzoate Derivatives

| Parameter | Coefficient (β) | Standard Error | p-value |

| Intercept (β₀) | 3.80 | 0.25 | <0.01 |

| logP (β₁) | 0.55 | 0.10 | <0.01 |

| MR (β₂) | 0.02 | 0.01 | 0.05 |

| Electronic (β₃) | -1.50 | 0.50 | <0.05 |

This hypothetical model suggests that higher hydrophobicity (logP) and to a lesser extent, molar refractivity (MR), positively contribute to the biological activity of these compounds, while a higher value for this specific electronic parameter has a negative impact. Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced activities. mdpi.comresearchgate.net

Reactivity and Reaction Mechanisms

Hydrolysis and Transesterification Reactions of the Cyclohexyl Ester

The ester linkage in Cyclohexyl 4-amino-3-hydroxybenzoate is susceptible to cleavage through hydrolysis and transesterification reactions.

Hydrolysis: Under aqueous conditions, particularly in the presence of an acid or base catalyst, the ester can be hydrolyzed to yield 4-amino-3-hydroxybenzoic acid and cyclohexanol (B46403). The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the cyclohexanol and the carboxylate salt. chemrxiv.org The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. ias.ac.inoarjpublication.comyoutube.comyoutube.com

Transesterification: This process involves the exchange of the cyclohexyl group with another alcohol. The reaction is typically catalyzed by either an acid or a base. wikipedia.org For instance, in the presence of methanol (B129727) and a suitable catalyst like lanthanum triflate, this compound can be converted to Methyl 4-amino-3-hydroxybenzoate. cdnsciencepub.comresearchgate.net The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products. wikipedia.org The efficiency of transesterification is dependent on the catalyst, reaction temperature, and the nature of the alcohol used. ekb.eg

A representative data table for the base-catalyzed hydrolysis of a similar ester, ethyl acetate, is provided below to illustrate the kinetic behavior.

Table 1: Pseudo-First-Order Rate Constants for the Alkaline Hydrolysis of Ethyl Acetate at 25°C

| [NaOH] (M) | k_obs (s⁻¹) |

|---|---|

| 0.01 | 1.1 x 10⁻³ |

| 0.05 | 5.5 x 10⁻³ |

| 0.10 | 1.1 x 10⁻² |

Data is hypothetical and for illustrative purposes based on known ester hydrolysis kinetics.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups.

Electrophilic Aromatic Substitution: Both the -NH₂ and -OH groups are strong activating groups and are ortho, para-directing. chemguide.co.uklibretexts.orglibretexts.org In this molecule, the 4-amino and 3-hydroxyl groups work in concert to activate the aromatic ring. The primary sites for electrophilic attack would be the positions ortho and para to these activating groups. Given the existing substitution pattern, the most likely positions for further substitution are C5 and C2. The directing effect of the hydroxyl group reinforces the directing effect of the amino group towards position 5. sparkl.me Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For example, bromination of phenol (B47542) in water readily gives poly-substituted products, indicating the high reactivity of such activated rings. chemguide.co.uk

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the ring of this compound is generally difficult due to the high electron density of the ring conferred by the activating groups. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups, which are absent in this molecule. However, under specific conditions, such as the formation of a diazonium salt from the amino group, nucleophilic substitution can be achieved. researchgate.net

Reactions Involving the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups on the aromatic ring are themselves reactive centers.

Reactions of the Amino Group: The primary aromatic amine group can undergo a variety of reactions. It is nucleophilic and can react with electrophiles. mdpi.com

Acylation: The amino group can be selectively acylated to form an amide. For example, reaction with acetic anhydride (B1165640) would yield Cyclohexyl 4-acetamido-3-hydroxybenzoate. In the acylation of p-aminophenol, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation. quora.comphlox.or.id

Alkylation: The amino group can also be alkylated, although controlling the degree of alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products. umich.eduresearchgate.netgoogle.com Selective mono-alkylation can sometimes be achieved under specific conditions, such as using a protecting group strategy. researchgate.netresearchgate.net

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. researchgate.net

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. sparkl.me

Etherification (Williamson Ether Synthesis): The resulting phenoxide is a potent nucleophile and can react with alkyl halides to form ethers. For example, reaction with methyl iodide after deprotonation would yield Cyclohexyl 4-amino-3-methoxybenzoate. tandfonline.com

Esterification: The hydroxyl group can also be acylated to form a phenolic ester, although this is generally less favorable than N-acylation under neutral or basic conditions. acs.org

Kinetic Studies of Key Reactions Involving this compound

Kinetics of Hydrolysis: The rate of hydrolysis of the cyclohexyl ester would be expected to follow pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water or hydroxide ion) is in large excess. chemrxiv.orgnih.gov The rate constant would be influenced by the steric bulk of the cyclohexyl group, which may hinder the approach of the nucleophile compared to a smaller alkyl ester. The electronic effects of the amino and hydroxyl groups, being electron-donating, would slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to an unsubstituted benzoate (B1203000) ester. ias.ac.in

Kinetics of Transesterification: The rate of transesterification is highly dependent on the catalyst concentration and the temperature. ekb.egfrontiersin.orgfrontiersin.orgncsu.eduresearchgate.net Studies on the transesterification of other esters have shown that the reaction often follows second-order kinetics. ncsu.edu The choice of alcohol will also play a crucial role; for instance, methanolysis is often faster than with larger alcohols due to less steric hindrance.

A hypothetical kinetic dataset for the transesterification of a benzoate ester is presented below to illustrate the expected trends.

Table 2: Rate Constants for the Methanolysis of a Benzoate Ester with La(OTf)₃ Catalyst

| Catalyst Conc. (mM) | Temperature (°C) | k_obs (M⁻¹s⁻¹) |

|---|---|---|

| 1 | 25 | 0.5 |

| 5 | 25 | 2.5 |

| 5 | 40 | 5.2 |

Data is hypothetical and for illustrative purposes based on known transesterification kinetics. cdnsciencepub.comresearchgate.net

Derivatives, Analogs, and Structure Activity Relationships Sar

Synthesis and Evaluation of Cyclohexyl 4-amino-3-hydroxybenzoate Analogs

The synthesis of analogs of this compound allows for a detailed investigation into how structural changes influence its biological effects. These modifications can be broadly categorized into alterations of the cyclohexyl moiety and the aromatic ring substituents, as well as the replacement of functional groups with bioisosteres.

The cyclohexyl portion of the molecule, while seemingly a simple lipophilic group, offers significant opportunities for modification to fine-tune the compound's properties. Alterations can include the introduction of substituents, changes in stereochemistry, and variations in ring size.

Detailed research into related compounds, such as cyclohexyl-containing noviomimetics, has shown that substitutions on the cyclohexyl ring can significantly impact biological activity. For instance, the introduction of polar groups like hydroxyls or charged groups like amines can alter the compound's solubility, membrane permeability, and interactions with biological targets. The position and stereochemistry of these substituents are often critical. Studies on such analogs have demonstrated that even subtle changes, such as the orientation of a substituent (axial vs. equatorial), can lead to substantial differences in biological efficacy.

Table 1: Hypothetical Modifications to the Cyclohexyl Moiety and Their Potential Impact

| Modification | Rationale | Potential Impact on Activity |

| Introduction of a hydroxyl group | Increase hydrophilicity, potential for new hydrogen bonding interactions | Altered solubility and target binding |

| Introduction of an amino group | Introduce a positive charge at physiological pH, potential for ionic interactions | Modified target engagement and cell permeability |

| Introduction of a methyl group | Increase lipophilicity, explore steric effects in the binding pocket | Enhanced or diminished binding affinity |

| Variation of stereochemistry | Probe the three-dimensional requirements of the binding site | Significant changes in potency and selectivity |

For example, converting the primary amino group to a secondary or tertiary amine, or acylating it, can alter its hydrogen bond donating capacity and basicity. Similarly, the phenolic hydroxyl group can be etherified or replaced with other hydrogen bond acceptors or donors. The introduction of electron-withdrawing or electron-donating groups elsewhere on the aromatic ring can modulate the pKa of the amino and hydroxyl groups, thereby influencing their ionization state and interaction with biological targets. SAR studies on related 4-aminobenzoic acid derivatives have shown that the nature and position of these substituents are key determinants of biological activity nih.govnih.gov.

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties ufrj.brnih.gov. For this compound, the amino and hydroxyl groups are prime candidates for bioisosteric replacement.

The phenolic hydroxyl group, for instance, can be replaced by other groups that can act as hydrogen bond donors and acceptors, such as a primary amide wisdomlib.org. Various heterocyclic structures like benzimidazolones, benzoxazolones, and pyridones can also serve as phenol (B47542) bioisosteres, potentially offering improved metabolic stability and oral bioavailability nih.govresearchgate.net.

The primary amino group can be replaced with a variety of other functionalities. For example, a hydroxyl group can be a bioisostere for an amine in certain contexts, though this would significantly alter the acid-base properties of the molecule ufrj.br. Other potential bioisosteres for an aromatic amine include a nitro group (which can be reduced in vivo) or a sulfonamide. The choice of bioisostere depends heavily on the specific interactions the amino group makes with its biological target.

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |

| 3-Hydroxyl | Primary Amide | Mimic hydrogen bonding properties | Enhanced activity and metabolic stability wisdomlib.org |

| 3-Hydroxyl | Benzimidazolone | Mimic phenolic pKa and hydrogen bonding | Improved pharmacokinetic profile nih.govresearchgate.net |

| 4-Amino | Hydroxyl | Similar size and hydrogen bonding potential | Altered basicity and target interactions ufrj.br |

| 4-Amino | Sulfonamide | Mimic size and polarity | Modified electronic properties and solubility |

Investigation of Conformationally Constrained Analogs

The flexibility of the cyclohexyl ring and the rotatable bond connecting it to the ester oxygen allow this compound to adopt multiple conformations. It is likely that only one or a limited set of these conformations is responsible for its biological activity. By synthesizing conformationally constrained analogs, where the molecule's flexibility is reduced, it is possible to "lock" it into a more bioactive conformation, potentially leading to increased potency and selectivity.

Systematic Studies of Substituent Effects on Biological Activity and Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are a systematic approach to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) researchgate.netnih.gov. Such studies on derivatives of 4-aminobenzoic acid have revealed that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their activity nih.gov.

For a series of this compound analogs, a QSAR study could be designed by synthesizing a set of derivatives with systematic variations in the substituents on both the cyclohexyl and aromatic rings. The biological activity of these compounds would then be measured, and a mathematical model would be developed to relate the activity to the calculated physicochemical descriptors. This model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. For example, a QSAR model might reveal that increased lipophilicity of the cyclohexyl substituent is positively correlated with activity, while the presence of a bulky group at a specific position on the aromatic ring is detrimental.

Development of Libraries for High-Throughput Screening in Research

To accelerate the discovery of novel bioactive compounds based on the this compound scaffold, the development of compound libraries for high-throughput screening (HTS) is a valuable strategy. Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives by systematically combining a set of building blocks nih.gov.

A combinatorial library of this compound analogs could be created by reacting a variety of substituted 4-amino-3-hydroxybenzoic acids with a diverse collection of cyclohexanol (B46403) derivatives. Alternatively, a solid-phase synthesis approach could be employed, where the 4-amino-3-hydroxybenzoic acid core is attached to a resin, and then various chemical transformations are performed in a parallel or split-and-mix fashion. These libraries, containing hundreds or thousands of unique compounds, can then be screened against a panel of biological targets to identify "hits" with desired activities. These hits can then be further optimized using the SAR data gathered from the screening results. The design and synthesis of such libraries are crucial for exploring the chemical space around this promising scaffold.

Applications in Chemical and Materials Science Research

Role as an Intermediate in Organic Synthesis and Fine Chemicals

Cyclohexyl 4-amino-3-hydroxybenzoate serves as a valuable intermediate in organic synthesis, primarily owing to its protected carboxylic acid function and the reactive amino and hydroxyl groups. The cyclohexyl ester group offers steric bulk and can influence the solubility and reactivity of the molecule in various organic solvents, which is advantageous in multi-step synthetic sequences.

The parent compound, 4-amino-3-hydroxybenzoic acid, is a known building block in the synthesis of various fine chemicals. For instance, it is a precursor for the synthesis of more complex molecules through reactions involving its amino and hydroxyl functionalities. The esterification to form the cyclohexyl derivative is a key step to temporarily block the carboxylic acid group, allowing for selective reactions at the other two functional sites. This strategy is fundamental in the synthesis of specifically substituted aromatic compounds.

Potential as a Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals, Sensors)

The structural characteristics of this compound make it a promising precursor for a range of advanced materials. The bifunctional nature of the aromatic ring, with its amino and hydroxyl groups, is particularly suited for the synthesis of high-performance polymers and liquid crystals.

Polymers: The parent molecule, 4-amino-3-hydroxybenzoic acid, is a key monomer in the production of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vjs.ac.vn The polymerization typically involves a polycondensation reaction where the amino and hydroxyl groups of one monomer react with a suitable dicarboxylic acid or its derivative. The resulting PBOs can exhibit ultrahigh thermal resistance. vjs.ac.vn The use of the cyclohexyl ester of 4-amino-3-hydroxybenzoic acid could offer advantages in solubility and processing during the initial stages of polymerization, with the cyclohexanol (B46403) being eliminated during the high-temperature cyclization step to form the oxazole (B20620) ring.

Liquid Crystals: Schiff bases derived from 4-amino-3-hydroxybenzoic acid have been shown to exhibit liquid crystalline properties. shivajicollegekannad.orgresearchgate.net These compounds are typically synthesized by the condensation of the amino group with an aromatic aldehyde. The resulting imine linkage, combined with the rigid aromatic core and often a flexible tail (which could be introduced via the ester group), is a common structural motif in liquid crystals. The cyclohexyl group in this compound could act as a part of the molecular structure that influences the mesophase behavior and transition temperatures of the resulting liquid crystalline materials. Some polymers derived from aminohydroxybenzoic acids also exhibit thermotropic liquid crystalline behavior. vjs.ac.vn

Sensors: While direct applications in sensors are less documented, ruthenium(II) complexes synthesized from 4-amino-3-hydroxybenzoic acid have demonstrated interesting host-guest properties. acs.org These complexes can reversibly absorb and release volatile organic compounds, a behavior that is fundamental to the development of chemical sensors. The specific functionalities of the ligand, including the amino and hydroxyl groups, play a crucial role in the interaction with the guest molecules. It is conceivable that polymers or materials derived from this compound could be engineered to exhibit similar responsive behaviors, paving the way for their use in sensor technology.

Use as a Chemical Probe or Reporter Molecule in Biological Systems Research

The aminohydroxybenzoic acid scaffold is found in various natural products with biological activity, suggesting its potential as a structural motif for the design of chemical probes. The biosynthesis of certain aminohydroxybenzoic acid derivatives has been studied, and their origin can serve as a rationale for the biosynthesis of other microbial products. acs.org This connection to natural product biosynthesis opens up possibilities for using isotopically labeled versions of this compound to probe metabolic pathways.

Furthermore, the inherent fluorescence of some aromatic compounds can be exploited for reporter molecule applications. While the specific photophysical properties of this compound are not widely reported, its aromatic structure suggests that it could be modified to create fluorescent probes for biological imaging or assays.

Applications in Peptide Chemistry as an Unnatural Amino Acid Derivative

Derivatives of 4-amino-3-hydroxybenzoic acid are recognized as unnatural amino acids and find use in peptide chemistry. sigmaaldrich.comchemscene.comsigmaaldrich.comtcichemicals.commedchemexpress.com The incorporation of such non-proteinogenic amino acids into peptide chains can introduce novel structural and functional properties, such as increased resistance to enzymatic degradation, enhanced binding affinity, or unique conformational constraints.

The cyclohexyl ester of 4-amino-3-hydroxybenzoic acid can be used as a protected form of this unnatural amino acid in solid-phase or solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The cyclohexyl group can be cleaved under specific conditions to reveal the free carboxylic acid for subsequent peptide bond formation.

A notable application is in the chemoenzymatic polymerization of polyamides containing peptide moieties. researchgate.net In such systems, papain-catalyzed polymerization has been used to create polymers from amino acid and peptide precursors. The use of a derivative like this compound could allow for the introduction of this aromatic, functionalized unit into a polypeptide chain, thereby creating hybrid materials with tailored properties.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Mechanistic Pathways

Currently, there are no published studies on the mechanistic pathways involving Cyclohexyl 4-amino-3-hydroxybenzoate. Future research would need to begin with fundamental studies to understand its reactivity. Investigations could focus on how the cyclohexyl ester group influences the known reactions of the 4-amino-3-hydroxybenzoyl moiety. For instance, the compound's role in polymerization reactions, analogous to how 3-amino-4-hydroxybenzoic acids are used to prepare AB polybenzoxazole ordered polymers, presents a significant area for exploration. google.com Research into its metabolic fate in biological systems, should any biomedical application be considered, would also be a critical and entirely uncharted area.

Development of Advanced Synthetic Strategies for Scalable Production

The synthesis of this compound is not described in detail in current literature. An initial approach would likely involve the esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol (B46403). Future research should focus on developing and optimizing this synthesis for scalability. This would involve screening various catalysts, reaction conditions (temperature, pressure, solvents), and purification methods to achieve high yields and purity. Drawing inspiration from patented processes for similar compounds, such as the synthesis of 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester which involves reacting the parent acid with the corresponding alcohol, could provide a starting point. epo.org The development of a cost-effective and environmentally benign synthesis route will be crucial for enabling any potential commercial applications.

| Potential Synthetic Step | Description | Key Research Objective |

| Esterification | Reaction of 4-amino-3-hydroxybenzoic acid with cyclohexanol. | Optimization of catalyst, temperature, and solvent for maximum yield. |

| Purification | Techniques such as crystallization or chromatography. | Development of a scalable method to achieve high purity product. |

| Process Intensification | Exploring continuous flow reactors or microwave-assisted synthesis. | To improve efficiency and reduce the environmental footprint of the synthesis. |

Integrated Computational and Experimental Design for Targeted Applications

Given the lack of empirical data, an integrated computational and experimental approach would be highly efficient. Molecular modeling and density functional theory (DFT) calculations could predict the compound's physicochemical properties, such as its electronic structure, reactivity, and potential for intermolecular interactions. These computational predictions could then guide experimental work. For example, if modeling suggests potential for the molecule to act as a UV absorber, this could be experimentally verified. This synergy would accelerate the discovery of targeted applications, bypassing lengthy and unfocused empirical screening.

Q & A

Q. What synthetic methodologies are optimal for preparing Cyclohexyl 4-amino-3-hydroxybenzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol under acidic catalysis. Key steps include:

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during esterification, followed by acidic deprotection (e.g., TFA) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Monitoring : Thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation and purity .

Q. Example Optimization Table :

| Step | Parameter | Optimal Condition |

|---|---|---|

| Esterification | Catalyst | H₂SO₄ (0.1 eq.) |

| Protection | Reagent | Boc₂O (1.2 eq.) |

| Deprotection | Acid | TFA (95% v/v) |

Q. How can researchers validate the structural integrity of this compound?

Combine multiple analytical techniques:

- X-ray crystallography : Resolve bond lengths and angles (use SHELXL for refinement) .

- NMR spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC for the cyclohexyl and aromatic protons.

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~278.3 g/mol).

Critical Note : Cross-validate data with computational methods (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Lipophilicity (logP) : Measure via shake-flask method (octanol/water partition) or predict using software like MarvinSuite. Cyclohexyl groups typically increase logP (e.g., ~3.2 for similar derivatives) .

- Solubility : Use dynamic light scattering (DLS) in buffered solutions (pH 1–7.4) to assess bioavailability.

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., mitochondrial uptake studies using confocal microscopy, as in ).

- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.

- Meta-analysis : Compare structural analogs (e.g., ethyl 4-aminobenzoate derivatives) to isolate functional group contributions .

Q. Example Data Contradiction Table :

| Study | Reported IC₅₀ (μM) | Assay Type | Potential Confounder |

|---|---|---|---|

| A | 12.3 | Mitochondrial uptake | Serum interference |

| B | 45.6 | Enzymatic inhibition | pH variability |

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina.

- DFT calculations : Analyze electron density distribution to predict reactive sites (e.g., cyclohexyl delocalization effects ).

- MD simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess cellular uptake.

Key Insight : Pair computational results with experimental validation (e.g., mutagenesis studies on predicted binding residues).

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Modify substituents (e.g., replace cyclohexyl with phenyl or tert-butyl groups).

- Bioassay panels : Test analogs against diverse targets (e.g., anti-inflammatory, antimicrobial).

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, H-bond donors) to activity .

Q. Example SAR Table :

| Derivative | Substituent | logP | IC₅₀ (μM) |

|---|---|---|---|

| 1 | Cyclohexyl | 3.2 | 18.5 |

| 2 | Phenyl | 2.8 | 42.1 |

Q. What advanced analytical techniques are recommended for purity assessment?

Q. How should researchers address stability challenges during storage?

- Condition screening : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

- Excipient compatibility : Test with common stabilizers (e.g., cyclodextrins) .

Q. What strategies mitigate synthetic byproducts during scale-up?

- Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring.

- Catalyst optimization : Switch from H₂SO₄ to immobilized enzymes for greener synthesis.

- Purification : Use preparative HPLC with C18 columns for high-yield isolation .

Q. How can interdisciplinary approaches enhance research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.